Patent

US05322755

Procedure details

78.7 Parts of 1-chloronaphthalene, 4.3 parts of perylene-3,4:9,10-tetracarboxylic dianhydride and 11.9 parts of o-phenylenediamine were charged in a stainless steel reactor equipped with a pitched blade turbine agitator, a circulation jacket connected to an oil supply system, a temperature measuring element and a distillation line with a condenser. After the aforementioned raw materials were charged and the agitator speed adjusted to 200 rpm, the reactor was purged with nitrogen gas, and the reactor contents were heated by raising the temperature of the jacket in about one hour to the desired reaction temperature of 240° to 245° C. The reaction was continued for an additional 6 hours at this temperature. The reactor was then cooled by cooling the jacket oil with water to about 90° C. and the reactor contents were then transferred to a Nutsche vacuum filter equipped with an agitator. The filtrate was drained by applying vacuum to the filter. The crude, wet pigment cake was reslurry washed twice using 80 parts of warm dimethylformamide, with the wash filtrate drained each time by vacuum filtration. The cake was subsequently reslurry washed nine times with alkaline methanol at room temperature to, for example, remove acidic impurities. Each alkaline methanol wash was prepared by dissolving 0.33 part of sodium hydroxide in 66 parts of methanol. The pigment cake was then reslurry washed four times with methanol (66 parts of methanol used in each wash) and dried in a vacuum dryer at 65° C. and full vacuum for 16 hours. 5.89 Parts of crude benzimidazole perylene powder were obtained.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

raw materials

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1C2C(=CC=CC=2)C=CC=1.[CH:12]1[C:21]2[C:22]3[CH:31]=[CH:30][C:29]4C(OC(=O)[C:27]5[C:28]=4[C:23]=3[C:24](=[CH:25][CH:26]=5)[C:19]3[C:20]=2[C:15]2[C:16](C(OC(=O)[C:14]=2[CH:13]=1)=O)=[CH:17][CH:18]=3)=O.[C:42]1([NH2:49])[CH:47]=[CH:46][CH:45]=[CH:44][C:43]=1[NH2:48].[OH-].[Na+]>CO.O>[CH:25]1[C:24]2=[C:23]3[C:22]([C:21]4[C:20]5[C:15](=[CH:16][CH:17]=[CH:18][C:19]2=5)[CH:14]=[CH:13][CH:12]=4)=[CH:31][CH:30]=[CH:29][C:28]3=[CH:27][CH:26]=1.[N:48]1[C:43]2[CH:44]=[CH:45][CH:46]=[CH:47][C:42]=2[NH:49][CH:2]=1 |f:3.4,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=CC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

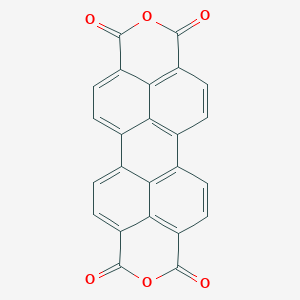

C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)OC7=O)C(=O)OC2=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C=CC=C1)N)N

|

Step Two

[Compound]

|

Name

|

raw materials

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a pitched blade turbine agitator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reactor was purged with nitrogen gas

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reactor contents were heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by raising the temperature of the jacket in about one hour to the desired

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction temperature of 240° to 245° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor was then cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with an agitator

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by vacuum filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The cake was subsequently reslurry washed nine times with alkaline methanol at room temperature to, for example

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remove acidic impurities

|

WASH

|

Type

|

WASH

|

|

Details

|

Each alkaline methanol wash

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared

|

WASH

|

Type

|

WASH

|

|

Details

|

The pigment cake was then reslurry washed four times with methanol (66 parts of methanol

|

WASH

|

Type

|

WASH

|

|

Details

|

each wash) and

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum dryer at 65° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

full vacuum for 16 hours

|

|

Duration

|

16 h

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45.N4=CNC5=C4C=CC=C5

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |